Cy3
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Overview
Description
Cy3 is a cyanine-containing fluorochrome. It has commonly been conjugated to secondary antibodies for use in immunocytochemistry and immunohistochemistry applications. This compound displays excitation/emission maxima of 550/570 nm, respectively.
Mechanism of Action
Sulfo-Cy3-acid, also known as 2-(3-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate or Cy3, is a water-soluble and hydrophilic version of the Cyanine3 fluorophore . It is an orange-fluorescent label for proteins and nucleic acids .
Target of Action
The primary targets of Sulfo-Cy3-acid are proteins and nucleic acids . It is used to label these biomolecules for fluorescence imaging and other fluorescence-based biochemical analyses .
Mode of Action
Sulfo-Cy3-acid interacts with its targets (proteins and nucleic acids) through covalent bonding. This interaction results in the labeling of the target molecules, making them detectable under fluorescence microscopy .
Pharmacokinetics
Its water solubility suggests that it could have good bioavailability.
Result of Action
The primary result of Sulfo-Cy3-acid’s action is the fluorescent labeling of proteins and nucleic acids . This allows for the visualization of these biomolecules under fluorescence microscopy, aiding in various research and diagnostic applications .
Action Environment
The action of Sulfo-Cy3-acid is influenced by the environment. For instance, its fluorescence properties can be affected by the viscosity of the medium . Moreover, it is photostable and maintains its fluorescence properties at biologically relevant pHs .
Biochemical Analysis
Biochemical Properties
Cy3 interacts with a variety of biomolecules, including peptides, proteins, and oligonucleotides . The nature of these interactions is primarily through the labeling of these molecules, which allows for their detection and analysis in various biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily observed through its role in fluorescence imaging. By labeling various biomolecules within cells, this compound allows for the visualization and analysis of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to fluoresce when bound to biomolecules. This fluorescence allows for the detection and analysis of these biomolecules, providing insights into their function and interactions .
Properties
CAS No. |
146368-13-0 |
---|---|
Molecular Formula |
C31H38N2O8S2 |
Molecular Weight |
630.8 g/mol |
IUPAC Name |
(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C31H38N2O8S2/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41) |
InChI Key |
YDNYBBRGPORVRT-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
Purity |
97%min |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Cyanine 3 (Cy3) is a fluorescent dye widely used as a label in biological research. Its mechanism of action doesn't involve a direct "target" in the traditional pharmacological sense. Instead, this compound exerts its utility through its ability to:
ANone:
- Absorption maximum (λabs,max): Typically around 550 nm in aqueous solution, but can vary slightly depending on the solvent, conjugation state, and local environment. For example, this compound encapsulated in calcium phosphate nanoparticles showed an absorption maximum similar to the free dye [].
A: this compound is a fluorescent dye and does not inherently possess catalytic properties. Its primary function is as a label or probe in biological research. While some studies have explored the photocatalytic reactions of this compound with proteins upon prolonged illumination, these reactions are generally considered undesirable side effects rather than intended catalytic applications [].
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